N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide

Catalog No.
S840324
CAS No.
171569-37-2
M.F
C12H16ClNO2
M. Wt
241.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanami...

CAS Number

171569-37-2

Product Name

N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

InChI

InChI=1S/C12H16ClNO2/c1-12(2,8-15)11(16)14-7-9-5-3-4-6-10(9)13/h3-6,15H,7-8H2,1-2H3,(H,14,16)

InChI Key

TWJXCDFCKPEPHD-UHFFFAOYSA-N

SMILES

CC(C)(CO)C(=O)NCC1=CC=CC=C1Cl

Canonical SMILES

CC(C)(CO)C(=O)NCC1=CC=CC=C1Cl
  • Search for Existing Research

    Scientific databases like PubChem can be used to find information on the structure and properties of the compound, but citations for published research may be scarce.

  • Potential Research Areas

    The structure of the molecule suggests potential areas of investigation. The presence of the amide and hydroxyl functional groups might be of interest for research in medicinal chemistry or materials science. The chlorinated benzyl group could also be relevant for studies on halogenated compounds.

  • Further Exploration

    Given the limited information, it may be helpful to search for patents or scientific articles that mention N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide as a synthetic intermediate or target molecule. This could provide clues about its potential applications.

N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide is a complex organic compound characterized by its unique structure, which includes a benzyl group substituted with a chlorine atom and a propanamide moiety. The compound has the molecular formula C₁₂H₁₆ClNO₂ and a molecular weight of approximately 241.71 g/mol. Its structure allows for various interactions due to the presence of functional groups, such as the amide and hydroxyl groups, which enable hydrogen bonding and influence its solubility and reactivity in different environments .

The chemical reactivity of N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide can be attributed to its functional groups:

  • Nucleophilic Substitution: The benzyl chloride portion can undergo nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to the chlorine.
  • Hydrolysis: The amide group is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
  • Condensation Reactions: The hydroxyl group can participate in condensation reactions, potentially forming esters or ethers under suitable conditions .

Research indicates that N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide exhibits biological activity that may include herbicidal properties. It has been studied for its potential use in agricultural applications, particularly as a pesticide. Additionally, it has been involved in the synthesis of compounds with potential anticancer activity, particularly as inhibitors for cyclin-dependent kinase 8 .

Several synthesis routes have been documented for N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide:

  • From Chloro-Pivalyl Chloride: This method involves reacting chloro-pivalyl chloride with hydroxylamine hydrochloride to yield isoxazolidinones.
  • Benzamide Synthesis: The compound can also be synthesized through reactions involving benzamides that exhibit herbicidal properties.
  • Metal Complex Formation: It has been utilized in synthesizing novel metal complexes that show promise as inhibitors for cancer-related enzymes .

N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide has various applications:

  • Agricultural Chemistry: Used as a herbicide or pesticide due to its biological activity.
  • Pharmaceutical Development: Investigated for its potential as an anticancer agent by acting on specific kinases.
  • Analytical Chemistry: Employed in spectrophotometric analyses where it forms stable complexes useful for determining concentrations in various solutions .

Interaction studies have highlighted the compound's ability to form stable complexes with metal ions, which can enhance its efficacy in biological systems. These interactions are significant in developing metal-based drugs and understanding the compound's behavior in environmental contexts. The compound's mobility and adsorption characteristics have also been evaluated in soil studies, indicating its potential environmental fate and impact .

N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-(4-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamideSimilar chlorinated benzyl groupDifferent substitution pattern on the benzene ring
N-(benzyl)-3-hydroxy-2,2-dimethylpropanamideContains a non-chlorinated benzyl groupLacks the electronic influence of chlorine
3-hydroxy-N-(phenyl)propanamideSimple phenyl group without chlorinationNo halogen substitution

The presence of the chlorine atom in N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide contributes to its unique electronic properties and enhances its reactivity compared to similar compounds without this substituent .

Carbon-13 NMR Spectroscopic Analysis

The carbon-13 nuclear magnetic resonance spectrum of N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide provides detailed information about the carbon environments within the molecule. The carbonyl carbon of the amide group appears as a characteristic signal in the range of 175-180 ppm, consistent with secondary amide carbonyl carbons observed in similar compounds [3] [4]. The aromatic carbon framework displays multiple signals between 125-140 ppm, with the ipso carbon (directly bonded to the methylene bridge) appearing at 135-140 ppm as a quaternary carbon signal. The carbon ortho to the chlorine substituent exhibits a downfield shift to 130-135 ppm due to the deshielding effect of the electronegative chlorine atom [2].

The aliphatic region of the carbon-13 spectrum contains several distinctive signals. The methylene carbon bonded to the amide nitrogen (NCH₂Ph) appears at 40-45 ppm, while the hydroxymethyl carbon (CH₂OH) is observed at 65-70 ppm, reflecting the deshielding influence of the adjacent oxygen atom. The quaternary carbon bearing the two methyl groups resonates at 45-50 ppm, and the methyl carbons themselves appear as a single signal at 20-25 ppm due to their equivalent chemical environments [1] [3].

Proton NMR Spectroscopic Assignments

The proton nuclear magnetic resonance spectrum reveals the hydrogen environments and their multiplicities within the molecular structure. The amide proton (N-H) appears as a broad singlet in the range of 5.5-6.5 ppm, characteristic of secondary amide protons that undergo rapid exchange with trace water. The aromatic protons of the 2-chlorobenzyl group exhibit complex multipicity patterns between 7.0-7.5 ppm, with the ortho proton appearing as a doublet, the meta protons as triplets, and the para proton as a doublet, following typical aromatic coupling patterns [3] [4].

The benzylic methylene protons (NCH₂Ph) resonate as a singlet at 4.4-4.8 ppm, integrating for two protons. The hydroxymethyl protons (CH₂OH) appear as a singlet at 3.6-4.0 ppm, also integrating for two protons. The hydroxyl proton appears as a broad singlet in the range of 2.5-3.5 ppm, subject to exchange phenomena. The six equivalent methyl protons of the gem-dimethyl groups appear as a sharp singlet at 1.1-1.3 ppm, providing a characteristic integration pattern [1] [3].

Infrared (IR) and Raman Vibrational Analysis

Infrared Spectroscopic Characterization

The infrared spectrum of N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide displays characteristic absorption bands that correspond to the various functional groups present in the molecule. The amide N-H stretching vibration appears as a medium-intensity band in the range of 3300-3500 cm⁻¹, while the primary alcohol O-H stretch manifests as a medium-to-strong broad absorption between 3200-3600 cm⁻¹. These overlapping bands in the 3000-3600 cm⁻¹ region create a complex absorption pattern typical of compounds containing both amide and alcohol functionalities [2] [5].

The carbonyl stretch of the amide group (amide I band) represents one of the most characteristic and intense absorptions in the infrared spectrum, appearing at 1630-1680 cm⁻¹. This frequency range is typical for secondary amides and reflects the partial double-bond character of the amide carbonyl due to resonance stabilization. The amide II band, arising from coupled N-H bending and C-N stretching vibrations, appears as a strong absorption at 1500-1600 cm⁻¹ [2] [5].

The aromatic ring system contributes several characteristic absorptions to the infrared spectrum. Aromatic C-H stretching vibrations appear as medium-intensity bands in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching modes manifest in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration of the chlorinated aromatic ring appears as a medium-intensity band at 750-850 cm⁻¹, providing definitive evidence for the presence of the aromatic chlorine substituent [2] [5].

Raman Vibrational Spectroscopic Features

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrations and aromatic ring modes. The amide carbonyl stretch appears as a strong Raman band at approximately 1665 cm⁻¹, while aromatic C=C stretching vibrations manifest as medium-intensity bands around 1580 cm⁻¹ and 1590 cm⁻¹. The aromatic ring breathing mode, which is particularly Raman-active, appears as a medium-intensity band at 1030 cm⁻¹ [6] [7].

The symmetric stretching vibration of the methyl groups produces a strong Raman band at 2935 cm⁻¹, while methyl deformation modes appear at 1375 cm⁻¹. The C-Cl stretching vibration, though less intense in Raman than in infrared spectroscopy, can still be observed at 785 cm⁻¹. The C-O stretching vibration of the primary alcohol group appears as a medium-intensity band at 1050 cm⁻¹, while the C-N stretching vibration of the amide linkage manifests at 1280 cm⁻¹ [6] [7].

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Protonated Molecule

Under electrospray ionization conditions, N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide readily forms the protonated molecular ion [M+H]⁺ at m/z 242, which typically serves as the base peak in positive-ion mass spectra. The molecular ion peak [M]- ⁺ at m/z 241 is also observed under electron ionization conditions, though with lower relative intensity compared to the protonated species. The isotope pattern of these molecular ions clearly demonstrates the presence of one chlorine atom, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion peak, consistent with the 3:1 ratio of ³⁵Cl:³⁷Cl isotopes [4] [8].

Primary Fragmentation Pathways

The initial fragmentation of the protonated molecular ion proceeds through several competing pathways characteristic of amide and alcohol functional groups. The loss of water (H₂O, -18 mass units) from the protonated molecular ion produces a significant fragment ion at m/z 224, corresponding to the formation of an unsaturated system or cyclized structure. This fragmentation pattern is common in compounds containing both amide and alcohol functionalities [9] [10].

A more substantial fragmentation involves the loss of the entire hydroxylated side chain (CH₂CH₂OH, -45 mass units), yielding a fragment ion at m/z 197. This fragmentation pathway suggests the formation of a stable acylium ion structure derived from the N-(2-chlorobenzyl)amide portion of the molecule. The loss of the complete 3-hydroxy-2,2-dimethylpropanamide moiety (C₃H₆O₂, -74 mass units) produces a fragment ion at m/z 169, corresponding to the 2-chlorobenzylamine cation [11] [12].

Aromatic Fragmentation Patterns

The 2-chlorobenzyl portion of the molecule undergoes characteristic fragmentation patterns typical of chlorinated aromatic compounds. The chlorobenzyl cation appears as a prominent fragment ion at m/z 125 (C₇H₆Cl⁺), formed through cleavage of the N-C bond linking the benzyl group to the amide nitrogen. This fragmentation pathway is particularly favorable due to the stability of the benzyl cation and the electron-withdrawing effect of the chlorine substituent [11] [12].

Further fragmentation of the chlorobenzyl cation leads to the formation of the chlorophenyl cation at m/z 111 (C₆H₄Cl⁺) through loss of the methylene group. The tropylium ion (C₇H₇⁺) is notably absent or of very low intensity due to the presence of the chlorine substituent, which destabilizes this particular fragmentation pathway. The phenyl cation (C₆H₅⁺) at m/z 77 appears through loss of the chlorine radical from the chlorophenyl cation, following the well-established fragmentation pattern of halogenated aromatic compounds [11] [12].

Aliphatic Chain Fragmentation

The 3-hydroxy-2,2-dimethylpropanamide portion of the molecule contributes several characteristic fragment ions to the mass spectrum. The intact amide portion appears as a fragment ion at m/z 89 (C₃H₇NO₂⁺), formed through cleavage at the N-CH₂ bond. The loss of the hydroxyl group from this fragment produces additional ions at lower masses. The gem-dimethyl substitution pattern influences the fragmentation behavior, with the quaternary carbon center providing structural stability that affects the relative intensities of various fragment ions [13] [9].

XLogP3

1.8

Dates

Last modified: 08-16-2023

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